![molecular formula C22H20N4O3 B2472698 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-71-7](/img/structure/B2472698.png)
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
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Overview
Description
“2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is not specified in the available literature.Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving “2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” are not detailed in the available literature.Scientific Research Applications
Pharmaceutical Industry
Imidazo[1,2-a]pyrimidine is a significant structural component of a large number of pharmaceuticals . It has been a subject of intense research for numerous decades .
Anticancer Agents
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range pharmacological activities . In a study, two series of imidazopyridine derivatives were synthesized and evaluated in breast cancer cells for their antiproliferative potential .
Anxiolytic Applications
The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds, and derivatives based thereon have been found to possess anxiolytic activities .
Cardiovascular Applications
Imidazo[1,2-a]pyrimidine derivatives have been found to possess cardiovascular activities .
Analgesic Applications
Imidazo[1,2-a]pyrimidine derivatives have been found to possess analgesic activities .
Antihypertensive Applications
Imidazo[1,2-a]pyrimidine derivatives have been found to possess antihypertensive activities .
Neuroleptic Applications
Imidazo[1,2-a]pyrimidine derivatives have been found to possess neuroleptic activities .
Organic Synthesis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Mechanism of Action
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a protein that plays a key role in the regulation of cell division and growth. Mutations in the KRAS gene, such as the G12C mutation, can lead to uncontrolled cell growth and are often found in various types of cancer .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s imidazo[1,2-a]pyrimidine core, which allows it to install covalent warheads on the target protein . The compound’s interaction with its target leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth associated with the KRAS G12C mutation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway , which is involved in cell division and growth . By inhibiting the function of KRAS G12C, the compound prevents the activation of this pathway, thereby inhibiting cell growth .
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has been shown to be a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of cell growth, which could potentially lead to the shrinkage of tumors and the slowing or halting of cancer progression .
properties
IUPAC Name |
2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSVDODKDMWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide |
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